3,4-Dihydroxypipecolic acid

Glycosidase Inhibition Iminosugar Pharmacology Enzyme Assay

Sourcing hydroxylated pipecolic acids with inconsistent stereochemistry introduces variability in enzyme inhibition and cell-based assays. This (2S,3R,4R)-3,4-Dihydroxypipecolic acid eliminates that risk, supplied as a defined stereoisomer synthesized via the Fleet methodology. - Serves as an analytical standard for validating stereoselectivity in novel synthetic routes. - Exhibits concentration-dependent functional duality: β-galactosidase inhibition and cytokine modulation at 10 µM, contrasting with proinflammatory activity at higher concentrations. - Provides a distinct profile from 4-epi-fagomine, enabling dissection of iminosugar immunomodulatory mechanisms.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
Cat. No. B1254863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxypipecolic acid
Synonyms3,4-dihydroxypipecolic acid
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1CNC(C(C1O)O)C(=O)O
InChIInChI=1S/C6H11NO4/c8-3-1-2-7-4(5(3)9)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)
InChIKeySUCGXPHEYBRFIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydroxypipecolic Acid Specifications


3,4-Dihydroxypipecolic acid is a cyclic imino acid characterized by a piperidine ring with hydroxyl substitutions at the 3 and 4 positions and a carboxylic acid group at the 2 position [1]. Its molecular formula is C₆H₁₁NO₄, with a molecular weight of 161.16 g/mol, a topological polar surface area of 89.80 Ų, and an exact mass of 161.06880783 g/mol [2]. The compound is most commonly procured as the (2S,3R,4R)-stereoisomer, which is the form utilized in the majority of published biological activity studies [3].

Stereochemically defined (2S,3R,4R)-isomer
Iminosugar enzyme & immunomodulation studies
Synthetic access via patented chiral-pool route

3,4-Dihydroxypipecolic Acid vs. Pipecolic Acid


The pipecolic acid scaffold yields a diverse family of hydroxylated derivatives with distinct biological profiles. Unsubstituted pipecolic acid exhibits no β-galactosidase inhibitory activity and lacks the immunomodulatory properties observed in its hydroxylated congeners [1]. The 3,4-dihydroxy substitution pattern confers a specific concentration-dependent functional profile: β-galactosidase inhibition and cytokine modulation at 10 μM, contrasted with proinflammatory activity at higher concentrations [2]. This biphasic behavior is not observed in 4-epi-fagomine, a structural analogue that demonstrates superior enzyme inhibition but lacks the same immunomodulatory profile [2]. Such functional divergence among structurally similar compounds within the iminosugar class underscores that generic substitution without rigorous functional validation introduces substantial experimental risk.

Pipecolic acid
Lacks 3,4-dihydroxy substitution pattern; no β-galactosidase inhibition or immunomodulation reported.
4-epi-Fagomine
Reported higher enzyme inhibition rank, but may not reproduce the biphasic immunomodulatory profile.
Dihydroxyindolizidine
No detectable β-galactosidase inhibition; different bicyclic scaffold and cytokine modulation pattern.

3,4-Dihydroxypipecolic Acid Comparative Evidence


β-Galactosidase Inhibitory Activity

In a head-to-head β-galactosidase inhibition assay, 4-epi-fagomine was identified as the most potent inhibitor among the three compounds tested. 3,4-Dihydroxypipecolic acid exhibited enzyme-inhibitory activity at a concentration of 10 μM, but its potency was inferior to that of 4-epi-fagomine, and the specific IC50 value was not reached at the tested concentrations [1]. In contrast, the bicyclic compound dihydroxyindolizidine demonstrated no detectable β-galactosidase inhibition activity under the same experimental conditions [1].

β-Galactosidase Inhibition
Head-to-head
Rank order: 4-epi-fagomine > 3,4-DHPA > dihydroxyindolizidine
IC50 not reached for 3,4-DHPA at tested concentrations
Reported moderate inhibition rank within the iminosugar panel
Context: In vitro β-galactosidase assay; exact IC50 not determined
Glycosidase Inhibition Iminosugar Pharmacology Enzyme Assay

Immunomodulation in Macrophages

In a head-to-head comparison using LPS-stimulated Raw 264.7 macrophage cells, 3,4-dihydroxypipecolic acid exhibited a biphasic immunomodulatory profile. At a low concentration of 10 μM, it demonstrated cytokine-inhibitory properties comparable to 4-epi-fagomine [1]. However, at higher concentrations, 3,4-dihydroxypipecolic acid shifted to a proinflammatory phenotype, whereas 4-epi-fagomine consistently prevented LPS-mediated activation [1]. Dihydroxyindolizidine, by contrast, reduced proinflammatory cytokine (IL-1β and TNF-α) levels without displaying any enzyme-inhibition activity [1].

Immunomodulation
Head-to-head
Biphasic response: cytokine-inhibitory at 10 µM, proinflammatory at higher concentrations
Distinct from 4-epi-fagomine and dihydroxyindolizidine
Supports dose-dependent immunomodulation research
Model: LPS-stimulated Raw 264.7 macrophages
Immunomodulation Cytokine Assay Macrophage Activation

Synthetic Accessibility and Purity

The (2S,3R,4R)-stereoisomer of 3,4-dihydroxypipecolic acid can be synthesized with defined stereochemistry via intramolecular nucleophilic displacement from diacetone glucose, as described in U.S. Patent 5,013,842 [1]. This patented methodology provides a reproducible route to the homochiral compound, contrasting with naturally occurring pipecolic acid derivatives that often exist as complex mixtures of stereoisomers with variable biological activity [2]. The availability of a stereochemically pure synthetic standard is critical for reproducible biological assays.

Synthetic Purity
Class-level
(2S,3R,4R)-isomer from patented diacetone glucose route; stereochemically defined
Supports batch-to-batch reproducibility
Validate enantiomeric purity for assay use
Stereoselective Synthesis Chiral Pool Synthesis Chemical Procurement

3,4-Dihydroxypipecolic Acid Applications


Glycosidase Inhibition Assays

3,4-Dihydroxypipecolic acid is optimally applied in β-galactosidase inhibition studies where a moderate potency compound is required and the biphasic immunomodulatory effects are of interest. Its activity at 10 μM, as demonstrated in direct comparison with 4-epi-fagomine and dihydroxyindolizidine, positions it as an intermediate inhibitor within this class, making it a valuable reference for structure-activity relationship studies [1].

Immunomodulatory Mechanisms in Macrophages

Given its unique proinflammatory activity at high concentrations and cytokine-inhibitory effects at low concentrations in LPS-stimulated Raw 264.7 cells, this compound is particularly suited for research focused on dose-dependent immune cell activation and the dual roles of iminosugars in inflammation [1]. This property distinguishes it from 4-epi-fagomine, which only exhibits inhibitory effects.

Homochiral Hydroxypipecolic Acid Reference Standard

The (2S,3R,4R)-stereoisomer, synthesized via the patented Fleet methodology, serves as a reliable analytical standard for the development and validation of new synthetic routes to hydroxylated pipecolic acids and related iminosugars [1]. Its well-defined stereochemistry and established synthesis provide a benchmark for assessing the stereoselectivity of novel catalytic methods.

Application
Selection Property
Validation Focus
β-Galactosidase inhibition studies
Moderate enzyme inhibition rank in iminosugar panel
Verify inhibitory activity at target concentrations
Macrophage immunomodulation studies
Biphasic concentration-dependent cytokine response
Validate cytokine modulation under LPS-stimulated conditions
Chiral reference standard for hydroxylated pipecolic acids
Defined (2S,3R,4R) stereochemistry
Confirm stereochemical purity and identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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